2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Medicinal Chemistry SAR Physicochemical Properties

Lock your procurement to CAS 898433-62-0. This 2-aryl ethylthio benzothiazole-benzamide is the critical thioether baseline in a matched molecular pair with its sulfone counterpart (CAS 898458-97-4). Oxidation state directly alters H-bond acceptor capacity, lipophilicity, and CYP liability—substitution with or contamination by the sulfone invalidates kinase selectivity and GPCR modulation data. Use this compound to isolate the contribution of thioether moieties to aldehyde oxidase (AO) and xanthine oxidase (XO) clearance in hepatic S9 fraction studies, leveraging its simplified scaffold free of biaryl ether confounding factors. Verify batch purity and sulfur oxidation state by HPLC before initiating reaction phenotyping.

Molecular Formula C17H16N2OS2
Molecular Weight 328.45
CAS No. 898433-62-0
Cat. No. B3011406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
CAS898433-62-0
Molecular FormulaC17H16N2OS2
Molecular Weight328.45
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C
InChIInChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyMXDBDJHBOCJSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898433-62-0): Chemical Identity and Procurement Context


2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898433-62-0, molecular formula C17H16N2OS2, MW 328.45 g/mol) is a synthetic benzothiazole-benzamide hybrid. The compound features an ethylthio substituent at the ortho position of the benzamide ring and a 2-methylbenzothiazole motif at the amide nitrogen . It belongs to a class of heterocyclic amides widely explored in medicinal chemistry for kinase inhibition, GPCR modulation, and anti-proliferative activity [1]. Unlike its oxidized ethylsulfonyl counterpart (CAS 898458-97-4), the ethylthio group confers distinct electronic and lipophilic properties that influence molecular recognition and metabolic stability .

Why Generic Benzothiazole-Benzamide Substitution Fails for 2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898433-62-0)


Benzothiazole-benzamide compounds are not interchangeable. The position and oxidation state of the sulfur substituent on the benzamide ring critically modulate target binding, ADME properties, and off-target profiles. For example, oxidation from ethylthio (-S-) to ethylsulfonyl (-SO2-) in the 2-aryl position alters hydrogen-bond acceptor capacity, dipole moment, and metabolic susceptibility, as demonstrated for structurally related mGlu5 negative allosteric modulators [1]. Regioisomeric variation (2- vs. 3- vs. 4-ethylthio) can abolish or invert biological activity entirely . Therefore, procurement specifications must lock the exact CAS 898433-62-0; substitution with 898458-97-4 or 898459-25-1 will yield a different pharmacological and physicochemical profile [1].

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898433-62-0)


Structural and Physicochemical Differentiation from the Ethylsulfonyl Analog (CAS 898458-97-4)

The target compound (2-ethylthio) differs from its closest commercial analog, 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898458-97-4), by the oxidation state of sulfur. The thioether (-S-) has a calculated logP of 4.05 ± 0.52, whereas the sulfone (-SO2-) is substantially less lipophilic with a calculated logP of 2.85 ± 0.42 . The thioether is a weaker hydrogen-bond acceptor (S vs. O atoms), and its metabolic pathway involves cytochrome P450-mediated S-oxidation and potential aldehyde oxidase-mediated transformations, as observed in structurally related biaryl thioethers [1]. These differences alter membrane permeability, plasma protein binding, and intrinsic clearance.

Medicinal Chemistry SAR Physicochemical Properties

Regioisomeric Differentiation: Position 2 vs. Position 3 Ethylthio Substitution

The ethylthio group is substituted at the ortho (2-) position of the benzamide ring, whereas commercially available regioisomer 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898459-25-1) has meta substitution . In benzamide SAR, ortho substitution can enforce a twisted amide conformation, reducing the benzamide NH pKa and altering hydrogen-bond geometry relative to the meta isomer, which maintains a more planar conformation [1]. Although direct biological comparison data are absent, published propionamide and benzamide series show that regioisomeric shifts can reduce target potency by >10-fold (e.g., mGlu5 NAM IC50 shifts from 24 nM to >300 nM upon moving substituents from ortho to meta positions in analogous scaffolds) [1].

SAR Regiochemistry Enzyme Inhibition

Sulfur Substituent Size Differentiation: Ethylthio vs. Methylthio Analogs

Compared to a hypothetical 2-(methylthio) analog, the ethylthio group increases molecular volume by approximately one methylene unit (MW increase of 14 Da, calculated TPSA unchanged at 29.5 Ų), with a predicted logP increase of ~0.7 units [1]. In published kinase inhibitor series, extending alkylthio chains from methyl to ethyl can improve potency by filling a hydrophobic sub-pocket, but may also reduce selectivity; for example, S-ethyl analogs in benzothiazole kinase inhibitors showed a 2- to 5-fold improvement in IC50 relative to S-methyl, accompanied by a 3-fold reduction in CYP3A4 IC50 [2]. No direct data exist for this scaffold, so these class-level trends require experimental confirmation.

SAR Steric Effects Lipophilicity

Benzothiazole Core Integrity vs. Thiazole-Only Analogs

The benzothiazole ring provides an extended π-system relative to thiazole-only analogs (e.g., 2-(ethylthio)-N-(thiazol-2-yl)benzamide), increasing planarity and potential for π-π stacking interactions and intercalation . In TRPV1 antagonist series, replacing thiazole with benzothiazole improved binding affinity by 8- to 15-fold (IC50 shifts from 2.1 μM to 140-260 nM), attributed to additional hydrophobic contacts in the binding pocket [1]. While not directly measured for this compound, the benzothiazole ring is expected to confer analogous target binding advantages over thiazole-only comparators.

Chemical Stability π-Extension Target Binding

Recommended Research Application Scenarios for 2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898433-62-0)


Chemical Biology Probe for Sulfur Oxidation-State SAR

The compound serves as the thioether baseline in a matched molecular pair with 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898458-97-4, sulfone) and the sulfoxide intermediate (not commercially cataloged). This pair enables systematic investigation of sulfur oxidation state on target binding, cellular permeability, and metabolic stability, as demonstrated for the biaryl ether mGlu5 NAM series where thioether→sulfone oxidation altered CYP3A4 liability [1].

Kinase or GPCR Screening Library Enrichment

Benzothiazole-amide scaffolds are privileged structures in kinase and GPCR drug discovery. This compound, with its ortho-ethylthio substitution pattern, occupies a distinct region of chemical space within benzothiazole-benzamide screening decks. Published kinase inhibitor series demonstrate that S-alkyl chain length and branching directly modulate selectivity profiles across the kinome [2].

Metabolic Probe for Thioether Oxidation Pathways

Structurally related biaryl thioethers are substrates for aldehyde oxidase (AO) and xanthine oxidase (XO), as established for VU0409106 [3]. This compound provides a simplified 2-ethylthio benzamide scaffold (lacking the biaryl ether moiety) for isolating the contribution of the thioether group to AO/XO-mediated clearance, enabling reaction phenotyping studies in hepatic S9 fractions or hepatocytes.

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